REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:12]=[C:13]([NH2:15])[CH:14]=1)[C:5]([NH:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].[CH3:16][CH:17]([CH3:22])[CH2:18][C:19](Cl)=[O:20].CN1[C:28](=[O:29])[CH2:27][CH2:26][CH2:25]1.[Li+].[Cl-].N1C=CC=C[CH:33]=1>>[C:8]([NH:7][C:5](=[O:6])[C:4]1[CH:12]=[C:13]([NH:15][C:19](=[O:20])[CH2:18][CH:17]([CH3:22])[CH3:16])[CH:14]=[C:2]([NH:1][C:28](=[O:29])[CH2:27][CH:26]([CH3:33])[CH3:25])[CH:3]=1)([CH3:11])([CH3:10])[CH3:9] |f:3.4|
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)NC(C)(C)C)C=C(C1)N
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)Cl)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NC(C1=CC(=CC(=C1)NC(CC(C)C)=O)NC(CC(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |